molecular formula C18H16ClN3O2 B14980533 N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B14980533
M. Wt: 341.8 g/mol
InChI Key: VNLORQSBCRIZTE-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation: The benzylated pyrazole is then reacted with 2-chlorophenoxyacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-bromophenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O2/c19-15-8-4-5-9-16(15)24-13-18(23)21-17-10-11-20-22(17)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,23)

InChI Key

VNLORQSBCRIZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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